Tecostanine
Description
Significance of Natural Product Chemistry in Scientific Discovery
Natural product chemistry is a scientific field focused on discovering, isolating, and studying bioactive compounds derived from living organisms. purkh.com For centuries, natural products have been a cornerstone of medicine, with compounds from plants, animals, and microorganisms serving as the basis for many therapeutic agents. purkh.comscirp.org This discipline is crucial for drug discovery, offering a wealth of complex and diverse molecular structures with remarkable pharmacological activities. scirp.org The synthesis of these intricate molecules not only provides access to potentially life-saving drugs but also drives advancements in organic chemistry, agriculture, and materials science. Despite the rise of other drug discovery methods, natural products and their derivatives continue to be a significant source of new chemical entities and contribute substantially to the pharmaceutical market. acs.org
Overview of Monoterpene Alkaloids in Biomedical Research
Monoterpene alkaloids are a class of natural products characterized by a structural skeleton derived from terpene precursors. mdpi.com This group includes monoterpene indole (B1671886) alkaloids (MIAs), a diverse family of over 3,000 plant-derived compounds with a wide array of medical applications. nih.gov These alkaloids are typically synthesized from iridoid glycosides and are found in various plant families, including Bignoniaceae, Lamiaceae, and Gentianaceae. mdpi.com Monoterpene alkaloids exhibit a broad spectrum of biological activities, including anti-inflammatory, antitumor, antibacterial, analgesic, and cardioprotective effects, making them promising candidates for further biomedical research and development. mdpi.commdpi.com Their complex structures and potent bioactivities have made them important lead compounds in the search for new therapeutic agents. mdpi.comresearchgate.net
Historical Context of Tecostanine in Plant-Derived Investigations
This compound is a monoterpene alkaloid isolated from the leaves of Tecoma stans, a plant traditionally used in Mexico for the control of diabetes. ingentaconnect.comresearchgate.netresearchgate.net Along with a related alkaloid, tecomine (B1197604), this compound was initially investigated for its potential hypoglycemic properties. ingentaconnect.comresearchgate.net Early studies in the 1960s reported that these compounds could reduce blood sugar levels in animal models. researchgate.net However, subsequent and more recent research has yielded conflicting results regarding its effectiveness as an antihyperglycemic agent. ingentaconnect.comresearchgate.net This history of investigation highlights the journey of a natural product from traditional use to modern pharmacological evaluation, demonstrating the complexities involved in verifying the therapeutic potential of plant-derived compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
708-18-9 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(2,7-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H21NO/c1-8-3-4-10-9(7-13)5-12(2)6-11(8)10/h8-11,13H,3-7H2,1-2H3 |
InChI Key |
CRVXJVHSLVEDRI-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1CN(CC2CO)C |
Canonical SMILES |
CC1CCC2C1CN(CC2CO)C |
Synonyms |
tecostanine |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Biosynthetic Considerations of Tecostanine
Methodologies for Tecostanine Isolation from Natural Sources
The isolation of this compound primarily involves extraction from the leaves of Tecoma stans, followed by chromatographic separation to obtain the purified compound.
Extraction Techniques from Tecoma stans (L.) Juss. ex Kunth
Tecoma stans leaves are the primary source for this compound. The extraction process typically begins with drying and powdering the plant material. Subsequent extraction is often performed using solvents such as diethyl ether with ammonia (B1221849) ingentaconnect.com, unifi.it, or acetone (B3395972) up.ac.za. Following the initial solvent extraction, the resulting organic material is commonly subjected to an acid-base extraction procedure. This involves partitioning the alkaloids into an acidic aqueous phase (e.g., using 4N HCl), followed by basification of this aqueous phase (e.g., with 30% ammonia) and subsequent extraction into an organic solvent like dichloromethane (B109758) (CH₂Cl₂) ingentaconnect.com, unifi.it. This acid-base manipulation helps to separate the basic alkaloids from neutral or acidic plant constituents.
Chromatographic Separation and Purification Strategies
Purification of this compound from the crude extract is typically achieved through chromatographic techniques. Column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a widely adopted method ingentaconnect.com, up.ac.za. The separation is usually carried out using a gradient elution system, commonly employing a mixture of dichloromethane and methanol (B129727), with the polarity gradually increased by raising the methanol concentration ingentaconnect.com, up.ac.za. This compound has been reported to elute at approximately 10% methanol in a dichloromethane/methanol/ammonia mobile phase, with a corresponding Rf value of 0.29 ingentaconnect.com.
Spectroscopic and Crystallographic Analyses for Structure Determination
The precise structure and stereochemistry of this compound have been elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure of this compound. Both ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy), have been employed for detailed structural assignment ingentaconnect.com, up.ac.za. These experiments help in identifying the connectivity of atoms and the chemical environment of protons and carbons within the molecule.
Table 1: ¹H and ¹³C NMR Spectral Data of this compound (1)
| Carbon | ¹³C δ (ppm) | ¹H δ (ppm) (mult., J=Hz) | Correlated Proton |
| C1 | 64.9 (t) | 2.60 (ddd, 2.0, 6.0, 12.0) | H1ax, H1eq |
| C2 | - | 1.55 (m) | H2ax |
| C3 | 58.1 (t) | 2.75 (dd, 2.8, 11.2) | H3eq |
| C3 | - | 1.65 (t) | H3ax |
| C4 | 36.7 (d) | 2.19 (m) | H4 |
| C5 | 36.4 (d) | 1.52 (m) | H5 |
| C6eq | 32.1 (t) | 1.95 (m) | H6eq |
| C6ax | - | 1.15 (m) | H6ax |
| C7 | 22.6 (t) | 1.53 (m) | H7eq |
| C7 | - | 1.15 (m) | H7ax |
| C8 | 39.8 (d) | 1.63 (m) | H8 |
| C9 | 46.8 (d) | 1.86 (m) | H9 |
| C10α | 54.1 (t) | 3.45 (dd, 6.2, 10.6) | H10α |
| C10β | - | 3.57 (dd, 7.6, 10.6) | H10β |
| C11 | 22.9 (q) | 0.99 (d, 8.0) | H11 |
| N–CH₃ | 46.7 (q) | 2.24 (s) | N–CH₃ |
*Data obtained by ¹H-¹H COSY experiments. Solvent: CDCl₃. * denotes cross-peak correlation. ingentaconnect.com
The ¹H NMR spectrum of this compound shows characteristic signals for two methyl groups at δ 0.99 (doublet, J = 8.0 Hz) and δ 2.24 (singlet, N–CH₃), as well as signals for carbinolic protons at δ 3.57 (doublet of doublets) and δ 3.45 (doublet of doublets) ingentaconnect.com. The structure was further confirmed by ¹H-¹H COSY experiments and ¹³C NMR studies ingentaconnect.com.
X-ray Crystallography for Stereochemical Elucidation
X-ray crystallography provides definitive information regarding the three-dimensional structure and absolute stereochemistry of this compound. Due to the challenges in crystallizing the free base, its methiodide derivative (compound 2) was utilized for X-ray diffraction analysis ingentaconnect.com, unifi.it. The crystal structure of the methiodide revealed the absolute configurations at the four chiral centers present in the cation. These configurations were determined to be R at C5, S at C4, S at C9, and R at C10 ingentaconnect.com. The crystal data indicated an orthorhombic crystal system with space group P2₁2₁2₁ ingentaconnect.com.
Table 2: Crystal Data for this compound Methiodide (2)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.068(2) Å, b = 9.256(2) Å, c = 16.671(3) Å |
| Volume (V) | 1399.3(5) ų |
| Z (molecules/unit cell) | 4 |
| Calculated Density | 1.544 Mg/m³ |
| Reflections Collected | 2546 |
| Unique Reflections | 2367 (Rint = 0.0189) |
| Reflections with I ≥ 2σ(I) | 1490 |
*Data derived from ingentaconnect.com.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is crucial for determining the molecular weight and providing insights into the fragmentation patterns of this compound, aiding in its identification and structural confirmation ingentaconnect.com, plantsjournal.com, researchgate.net, lcms.cz. This compound has the molecular formula C₁₁H₂₁NO, with a calculated molecular weight of approximately 183.29 g/mol chemblink.com, nih.gov. Mass spectra are typically obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) lcms.cz, uni-saarland.de. Fragmentation analysis, often performed using MS/MS (tandem mass spectrometry), involves the controlled fragmentation of precursor ions to yield fragment ions, which reveal information about the molecule's substructures and connectivity lcms.cz, msu.edu, libretexts.org.
Biosynthetic Considerations
While the primary focus of research on this compound has been its isolation and structural characterization, studies have also touched upon the biosynthesis of monoterpene alkaloids within Tecoma stans plantsjournal.com, researchgate.net, globalresearchonline.net. These investigations, often conducted using plant callus tissues, aim to understand the metabolic pathways leading to the production of these complex molecules. However, detailed pathways or specific enzymes involved in this compound biosynthesis are not extensively detailed in the available literature.
Compound List
this compound
5β-Hydroxyskitanthine (Base C)
Boschniakine
Lapachol
Ursolic acid
Oleanolic acid
α-Amyrine
p-Sitosterol
Chlorogenic acid
Caffeic acid
Vanillic acid
o-Cumaric acid
Sinapic acid
Tryptophan
Tryptamine
Skatole
Anthranilic acid
Structure Activity Relationship Sar and Synthetic Analogs
Elucidation of Key Structural Features for Biological Activity
Initial pharmacological studies of Tecostanine have provided a foundational understanding of its biological activity, pointing toward key structural elements that govern its interactions with physiological targets. The absolute configuration of the four chiral centers in the this compound molecule has been elucidated, which is critical for its specific biological interactions. ingentaconnect.com
Pharmacological investigations have revealed that this compound exhibits a moderate affinity for the nicotinic receptor. ingentaconnect.comnih.gov In contrast, it does not appear to interact with mu-type opioid receptors. ingentaconnect.comnih.gov This selectivity suggests that the specific three-dimensional arrangement of its piperidine-like structure and substituent groups is crucial for its recognition by the nicotinic receptor, while not fitting the binding pocket of the mu-opioid receptor. The precise pharmacophore—the ensemble of steric and electronic features necessary for the optimal supramolecular interactions with the nicotinic receptor—has yet to be fully detailed, but the existing data confirm the importance of the alkaloid's unique stereochemistry.
Design and Synthesis of this compound Derivatives and Analogs
The generation of derivatives and analogs is a key step in medicinal chemistry to improve a lead compound's activity, selectivity, or physicochemical properties. mdpi.com For this compound, synthetic modifications have primarily been focused on facilitating its research rather than creating a broad library of new bioactive compounds.
A common and essential chemical modification strategy involves converting a compound into a salt form to improve properties such as solubility and stability, which is crucial for biological testing. nih.gov This approach has been applied to this compound to enable its pharmacological evaluation.
This compound Oxalate (B1200264): For in vivo biological assays, this compound was converted into its oxalate salt. ingentaconnect.comnih.gov This salt form typically enhances aqueous solubility, making it more suitable for administration in preclinical models.
This compound Methiodide: To facilitate structural elucidation via X-ray crystallography, the methiodide derivative of this compound was synthesized. ingentaconnect.com The introduction of the iodide heavy atom aids in solving the crystal structure and confirming the molecule's absolute stereochemistry. ingentaconnect.com
These modifications represent pragmatic steps in the early-stage investigation of a natural product, providing the necessary tools for accurate structural and biological characterization.
Table 1: this compound Derivatives for Research Applications
| Derivative Name | Purpose of Synthesis | Key Finding | Reference(s) |
|---|---|---|---|
| This compound Oxalate | Improve solubility for in vivo pharmacological assays | Did not significantly affect blood glucose levels in rat models. | nih.gov, ingentaconnect.com |
Rational drug design utilizes computational tools like molecular docking to predict how a ligand will bind to a receptor's active site, guiding the synthesis of more potent and selective analogs. iomcworld.orgnih.gov While extensive SAR data for this compound is not yet available, molecular docking has been employed to rationalize the observed biological activity of alkaloids isolated from Tecoma stans.
In one study, this compound and other related alkaloids were investigated for their antimicrobial potential. nih.gov Molecular docking was performed against several bacterial enzymes, including MurD ligase. The results suggested that the alkaloids, including this compound, likely exert their antibacterial effect through the inhibition of MurD ligase. nih.gov These computational insights provide a basis for the rational design of future this compound analogs that could be optimized for antibacterial activity by enhancing interactions with key residues in the MurD ligase binding site.
Comparative Pharmacological Profiling of Analogs
The evaluation of synthetic analogs in biological assays is essential to determine if the intended chemical modifications have resulted in improved pharmacological properties.
The primary modified form of this compound tested in preclinical models has been its oxalate salt. Based on traditional uses of Tecoma stans for diabetes control, the activity of this compound oxalate on glycemia was assessed in both normoglycaemic and hyperglycaemic rats. ingentaconnect.comnih.gov The studies found that at the doses tested, the compound did not significantly alter blood glucose levels or insulin (B600854) levels. ingentaconnect.comnih.gov This finding was contrary to some earlier reports on other extracts and compounds from the plant, highlighting the importance of testing purified and chemically defined substances. researchgate.net
Structure-guided optimization is an advanced drug discovery process that uses high-resolution structural information, such as that from X-ray crystallography or cryo-electron microscopy, to iteratively design compounds with improved affinity and selectivity for a specific biological target. nih.gov
For this compound, the foundational data for such an optimization process is emerging. Its known moderate affinity for the nicotinic receptor and lack of activity at mu-opioid receptors provide a clear baseline for selectivity. nih.gov Future research could leverage the known crystal structure of this compound and homology models of the nicotinic receptor subtypes to guide modifications. The goal would be to introduce new functional groups or alter the scaffold to create additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target receptor, thereby increasing potency and potentially modulating functional activity. However, published studies detailing the successful structure-guided optimization of this compound for a specific receptor are not yet available.
Table 2: Receptor Binding Profile of this compound
| Receptor Target | Binding Affinity/Interaction | Reference(s) |
|---|---|---|
| Nicotinic Receptor | Moderate affinity | nih.gov, ingentaconnect.com |
Analytical Methodologies for Tecostanine Research
Advanced Chromatographic Techniques
Chromatographic methods are fundamental for separating, identifying, and quantifying chemical compounds. For Tecostanine, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for their precise quantification in various matrices. Its ability to separate complex mixtures based on differential interactions with a stationary phase and a mobile phase makes it indispensable for quality control and analytical research. For this compound, HPLC methods are employed to determine its purity and to quantify its presence in samples.
Research has demonstrated the utility of HPLC in analyzing plant extracts for specific compounds. For instance, a study on Tecoma stans utilized RP-HPLC to quantify luteolin, apigenin, and chrysoeriol, establishing a reliable and reproducible method for their estimation researchgate.net. This approach involved developing an optimal mobile phase composition and utilizing a C18 column, achieving good linearity and a high regression coefficient for quantification researchgate.net. While this specific study focused on flavonoids, the principles of method development—including column selection, mobile phase optimization, and detector settings—are directly applicable to this compound analysis. HPLC can detect low levels of impurities, ensuring that compounds meet stringent purity criteria, which is vital for pharmaceutical applications and accurate scientific research patsnap.commoravek.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly valuable for metabolite profiling, allowing researchers to identify and characterize the various metabolic products of a compound within biological samples.
GC-MS has been extensively applied in plant metabolomics for profiling diverse compounds, including alkaloids essencejournal.comchemrxiv.org. The technique typically involves derivatization to enhance the volatility and thermal stability of analytes, followed by separation in a GC column and detection by a mass spectrometer thermofisher.com. GC-MS is recognized for its high chromatographic separation power, reproducible retention times, and the ability to identify compounds by comparing their mass spectra to spectral libraries thermofisher.com. Studies have identified various alkaloids, including this compound, from Tecoma stans using GC analysis essencejournal.com. While GC-MS is primarily used for volatile compounds, derivatization techniques allow for the analysis of non-volatile metabolites as well chemrxiv.orgthermofisher.com. The technique's ability to provide detailed information on the chemical composition of complex mixtures makes it suitable for identifying potential metabolites of this compound or characterizing its presence in complex biological matrices.
Spectrometric Techniques for Quantitative Analysis
Spectrometric techniques offer high sensitivity and specificity for the quantitative analysis of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are key techniques.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct determination of the concentration and purity of compounds without the need for identical reference standards, relying instead on a certified internal standard magritek.combruker.comjeol.com. The signal intensity in NMR is directly proportional to the number of nuclei, making it inherently quantitative magritek.comjeol.com.
qNMR is a versatile tool for reference material preparation and purity assessment bruker.combwise.kr. It can be used for absolute compound purity assessment, identity testing, and residual solvent analysis bruker.com. The method involves comparing the peak areas of the analyte to those of a known internal standard magritek.comjeol.com. While qNMR has traditionally been limited to high-field instruments due to demands for accuracy and precision, advancements have made benchtop NMR spectrometers capable of such analyses magritek.com. The inherent robustness and accuracy of qNMR make it a powerful tool for ensuring the quality of chemical substances, including potentially this compound, by providing reliable purity and quantitative data.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of compounds with exceptional precision algimed.comnih.gov. This capability is crucial for characterizing unknown compounds, confirming structures, and performing sensitive quantitative analyses, especially in complex samples.
HRMS, often coupled with liquid chromatography (UHPLC-HRMS), is increasingly utilized for quality control of complex mixtures, such as traditional Chinese medicines, for structure identification and quantitative determination nih.gov. The high sensitivity and good separation ability of UHPLC combined with the resolving power of HRMS allow for detailed analysis nih.gov. HRMS can overcome interference issues often encountered with lower-resolution mass spectrometers, making it advantageous for quantifying challenging molecules bioanalysis-zone.com. Its ability to provide accurate mass measurements allows for the determination of elemental compositions for small molecules, even within complex mixtures algimed.com. Furthermore, HRMS facilitates untargeted analysis, where datasets can be retrospectively analyzed, offering flexibility in identifying new compounds or metabolites ifremer.fr. This makes HRMS a powerful tool for comprehensive characterization and quantification of this compound and its potential related compounds.
In Silico Approaches to Predictive Metabolism and Distribution
In silico methods utilize computational modeling and algorithms to predict the behavior of chemical compounds within biological systems, including their metabolism and distribution. These approaches are cost-effective and time-saving, complementing experimental studies in the early stages of drug discovery and development.
Predictive modeling plays a significant role in understanding drug metabolism and excretion (ADME) properties nih.govpakbs.org. In silico tools can predict metabolic pathways, identify potential metabolites, and estimate the rate of metabolism nih.govnih.gov. These methods often involve ligand-based or structure-based approaches to predict interactions with enzymes like Cytochrome P450 nih.gov. Furthermore, in silico models can predict the volume of distribution (VD), a key pharmacokinetic parameter that describes how a drug distributes throughout the body atomscience.org. Such predictions are valuable for understanding how a compound like this compound might be processed and distributed within a biological system, guiding experimental design and interpretation. Software like BioTransformer can predict metabolites for humans and the gut microbiome, offering insights into biotransformation pathways researchgate.net.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of ADME properties is a critical early step in drug discovery and development, aiming to identify potential liabilities and optimize the pharmacokinetic profile of candidate molecules. For this compound, in silico methods have been utilized to assess these crucial parameters.
A study focusing on the phytoconstituents of Tecoma stans included this compound in its analysis of ADME properties using the SwissADME online tool jchr.org. This investigation predicted favorable pharmacokinetic characteristics for this compound. Specifically, this compound demonstrated good brain penetration, suggesting potential for central nervous system (CNS) activity jchr.org. Furthermore, it exhibited good gastrointestinal absorption, indicating a favorable oral bioavailability profile jchr.org.
In terms of metabolism, this compound, along with other analyzed compounds from Tecoma stans, was predicted to be a non-substrate for key drug-metabolizing enzymes, including Cytochrome P450 (CYP) isoenzymes jchr.org. It was also predicted to be a non-substrate for P-glycoprotein (P-gp), an efflux transporter that can limit drug distribution and efficacy jchr.org. These predictions suggest a potentially lower risk of drug-drug interactions mediated by these pathways and a more predictable metabolic fate.
Table 1: Predicted ADME Properties of this compound
| Property | Prediction Result | Significance |
| Gastrointestinal Absorption | Good | Indicates favorable oral bioavailability. |
| Brain Penetration | Good | Suggests potential for efficacy in the central nervous system. |
| P-glycoprotein (P-gp) | Non-substrate | Implies lower potential for efflux-mediated drug resistance or interactions. |
| Cytochrome P450 (CYP) | Non-substrate | Suggests lower potential for metabolic drug-drug interactions. |
Computational Modeling for Pharmacokinetic Predictions in Preclinical Settings
Computational modeling, including Physiologically Based Pharmacokinetic (PBPK) modeling and other in silico approaches, plays a pivotal role in predicting drug behavior in preclinical settings. These methods integrate a compound's physicochemical properties with physiological and anatomical data to simulate its absorption, distribution, metabolism, and excretion (ADME) frontiersin.orgnih.govfrontiersin.org. Such models are instrumental in understanding how a drug candidate, like this compound, might behave in vivo before extensive experimental studies are conducted, thereby streamlining the drug discovery process researchgate.netnih.gov.
These predictive models can generate key ADME parameters and physicochemical properties, which are then used within PBPK frameworks to forecast pharmacokinetic profiles frontiersin.org. By simulating drug disposition across different physiological systems, these models assist in identifying potential drug-drug interactions (DDIs) and optimizing dosing strategies mdpi.comnih.gov. For instance, PBPK models can account for factors such as enzyme expression, transporter activity, and organ-specific blood flows, providing a mechanistic understanding of a drug's journey through the body nih.govmdpi.com.
The application of machine learning (ML) techniques further enhances these predictive capabilities, correlating molecular features with ADME properties to build robust models for early-stage assessment idrblab.orgmdpi.com. These computational tools allow researchers to prioritize compounds with desirable pharmacokinetic profiles, reducing the attrition rate of drug candidates and accelerating the path to potential therapeutic agents nih.govmdpi.comnih.gov. While specific PBPK models for this compound may not be widely published, the general methodologies are applicable to understanding its preclinical pharmacokinetic behavior and guiding further experimental investigations.
Conclusion
Summary of Key Findings
Tecostanine is a monoterpene alkaloid isolated from Tecoma stans, a plant with a history of traditional medicinal use. Its chemical structure, including its absolute stereochemistry, has been fully characterized. Initial research suggested potential hypoglycemic effects, but more recent studies have not consistently supported this activity. Pharmacological investigations have revealed that this compound has a moderate affinity for nicotinic receptors but does not interact with mu-type opioid receptors. This profile makes it a molecule of interest for both medicinal chemistry applications and as a tool for pharmacological research.
Future Research Directions
Future research on this compound could focus on several key areas. A primary goal should be to resolve the conflicting reports regarding its hypoglycemic activity through further in-vivo studies using different models and standardized extracts. Additionally, a more in-depth characterization of its interaction with various subtypes of nicotinic receptors is warranted. Elucidating its precise mechanism of action at these receptors could uncover novel therapeutic applications. Finally, synthetic efforts could be directed toward creating analogues of this compound to improve its potency and selectivity for its molecular targets, potentially leading to new drug candidates.
Q & A
Q. What are the established synthesis protocols for Tecostanine, and how can researchers ensure reproducibility in its preparation?
To ensure reproducible synthesis, follow these steps:
- Step 1 : Review primary literature for reported synthetic routes (e.g., solvent systems, catalysts, reaction temperatures) and cross-validate with spectral data (¹H/¹³C NMR, HRMS) .
- Step 2 : Standardize purification methods (e.g., column chromatography, recrystallization) and document yield calculations rigorously. Prioritize yield reporting over chromatographic purity in initial publications .
- Step 3 : Validate identity using at least two orthogonal techniques (e.g., melting point, IR, and elemental analysis) for new batches. For known compounds, cite prior characterization data with precise references .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Structural Confirmation : Combine ¹H/¹³C NMR with X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. For complex mixtures, use 2D NMR (e.g., COSY, HSQC) .
- Purity Assessment : Employ HPLC/UV-Vis with ≥95% purity thresholds. Use mass spectrometry (MS) to detect trace impurities (<1%) and quantify via calibration curves .
- Documentation : Include raw spectral data in supplementary materials, annotated with acquisition parameters (e.g., solvent, frequency) .
Q. How can researchers identify gaps in the existing literature on this compound’s pharmacological mechanisms?
- Systematic Review : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound" AND "kinase inhibition") to map existing studies. Filter by publication date (last 5 years) and study type (in vitro, in vivo) .
- PICO Framework : Structure gaps using Population (specific cell lines), Intervention (dose ranges), Comparison (positive/negative controls), and Outcome (IC₅₀, toxicity thresholds) .
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in novel disease models (e.g., neurodegenerative or oncological)?
- Experimental Design :
- Hypothesis-Driven : Define clear null and alternative hypotheses (e.g., "this compound reduces Aβ plaque formation by ≥30% at 10 μM").
- Dose Selection : Use logarithmic scaling (e.g., 0.1–100 μM) based on prior IC₅₀ data. Include vehicle controls and blinded replicates to minimize bias .
- Endpoint Metrics : Quantify outcomes via imaging (confocal microscopy for cellular uptake) or biochemical assays (ELISA for protein expression) .
- Statistical Power : Conduct a pilot study (n=3) to estimate effect size and variance. Use power analysis (α=0.05, β=0.2) to determine sample size .
Q. What methodologies are effective for resolving contradictions in reported data on this compound’s pharmacokinetic properties (e.g., bioavailability, half-life)?
- Meta-Analysis : Aggregate data from ≥5 independent studies. Apply random-effects models to account for inter-study variability. Assess heterogeneity via I² statistics and sensitivity analysis .
- In Silico Modeling : Use tools like GastroPlus™ to simulate absorption differences across species (rodent vs. human) and identify physiological variables (e.g., plasma protein binding) .
- Experimental Replication : Repeat key studies under standardized conditions (e.g., fasting state, administration route) and compare results using Bland-Altman plots .
Q. How can researchers optimize this compound’s selectivity profile to minimize off-target effects in kinase inhibition assays?
- Kinome-Wide Screening : Utilize platforms like Eurofins KinaseProfiler® to test against 400+ kinases. Prioritize kinases with <10% inhibition at therapeutic concentrations .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at the C3 position. Compare inhibitory potency (IC₅₀) and selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) .
- Molecular Dynamics (MD) : Simulate binding interactions using Schrödinger Suite™ to identify residues critical for target engagement. Validate with mutagenesis studies .
Methodological and Analytical Considerations
Q. What strategies ensure robust statistical analysis of this compound’s in vivo toxicity data?
- Data Normality Testing : Apply Shapiro-Wilk tests to confirm Gaussian distribution. For non-normal data, use non-parametric tests (Mann-Whitney U) .
- Survival Analysis : Use Kaplan-Meier curves with log-rank tests for mortality studies. Adjust for censored data (e.g., animals lost to follow-up) .
- Multivariate Regression : Control for confounders (e.g., animal weight, sex) using ANCOVA. Report adjusted p-values and confidence intervals .
Q. How should researchers address ethical considerations in this compound studies involving animal models?
- 3Rs Compliance : Adhere to Replacement (cell-based assays first), Reduction (power analysis for minimal n), and Refinement (pain management protocols) .
- IACUC Approval : Submit detailed protocols (dose justification, endpoints) to institutional review boards. Include veterinary oversight for severe procedures .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
